

Application Notes and Protocols for In Vivo Studies of ML213

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Compound of Interest

Compound Name: ML230

Cat. No.: B15623331

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Introduction

ML213 is a potent and selective activator of the voltage-gated potassium channels KCNQ2 and KCNQ4 (Kv7.2 and Kv7.4)[1][2]. These channels are critical regulators of neuronal excitability, and their activation is a therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy and chronic pain[3][4][5]. ML213 has demonstrated efficacy in preclinical in vivo models, notably in alleviating neuropathic pain, suggesting its therapeutic potential[6].

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with ML213, focusing on its application in models of epilepsy and neuropathic pain.

Data Presentation

Table 1: In Vitro Potency of ML213

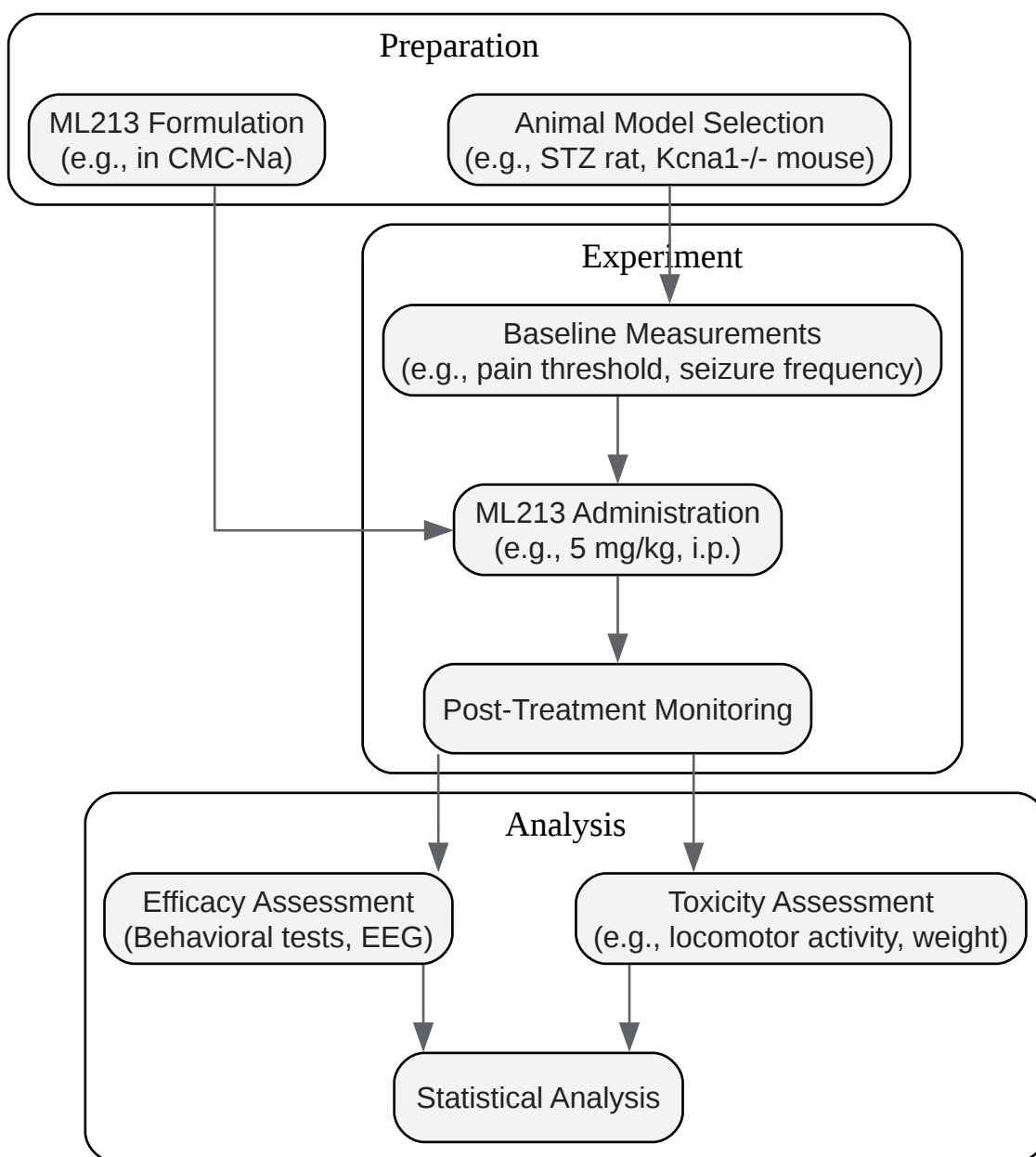
Channel	EC50 (nM)	Assay Type	Reference
KCNQ2 (Kv7.2)	230	Electrophysiology (IonWorks)	[1] [2]
KCNQ4 (Kv7.4)	510	Electrophysiology (IonWorks)	[1] [2]
KCNQ2/3	370	Electrophysiology (IonWorks)	[2]
KCNQ1, KCNQ3, KCNQ5	>30,000	Thallium Flux	[2]

Table 2: Summary of In Vivo Studies with ML213 and other KCNQ Activators

Compound	Animal Model	Disease Area	Dose Range & Route	Key Findings	Reference
ML213	Streptozotocin (STZ) induced diabetic neuropathy (rat)	Neuropathic Pain	5 mg/kg, i.p.	Attenuated mechanical hypersensitivity.	[6]
Retigabine	Kcna1 ^{-/-} mouse	Epilepsy	Not specified	Reduced spontaneous seizure frequency by ~60%.	[3][7]
Retigabine	Kcnq1A340E/A340E mouse	Epilepsy	Not specified	Produced adverse cardiac effects (bradycardia).	[3][7]
Retigabine	Spinal Cord Injury (rat)	Chronic Pain	Not specified	Decreased spontaneous activity in primary sensory neurons.	[5]
SF0034	Corneal-kindled mouse	Epilepsy	5-10 mg/kg, i.p.	More potent and less toxic anticonvulsant than retigabine.	[8]
ICA-27243	Multiple seizure models	Epilepsy	As low as 1 mg/kg, p.o.	Orally bioavailable and active.	[1]

Signaling Pathway and Experimental Workflow

KCNQ2/4 Channel Activation Signaling Pathway



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- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Studies of ML213]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15623331#protocol-for-ml230-in-vivo-studies>]

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